Product packaging for Oxan-2-YL 6-bromohexanoate(Cat. No.:CAS No. 134509-33-4)

Oxan-2-YL 6-bromohexanoate

Cat. No.: B8703352
CAS No.: 134509-33-4
M. Wt: 279.17 g/mol
InChI Key: OKUULHCPDNUVEV-UHFFFAOYSA-N
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Description

Oxan-2-YL 6-bromohexanoate is a chemical reagent of interest in organic synthesis and medicinal chemistry research. It is an ester derivative of 6-bromohexanoic acid, where the oxan-2-yl (tetrahydropyranyl) group acts as a protecting group for the carboxylic acid functionality . This compound features a bromoalkyl chain, which serves as a versatile handle for further chemical transformations, notably in nucleophilic substitution reactions to form carbon-carbon or carbon-heteroatom bonds . As an intermediate, its value lies in its potential application toward the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and material science compounds. Researchers utilize related bromohexanoate esters, such as ethyl 6-bromohexanoate and tert-butyl 6-bromohexanoate, as building blocks in multi-step synthetic routes . The specific physicochemical and analytical data for this compound are areas of ongoing research. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle this compound with appropriate safety precautions, consulting the relevant safety data sheets prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19BrO3 B8703352 Oxan-2-YL 6-bromohexanoate CAS No. 134509-33-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134509-33-4

Molecular Formula

C11H19BrO3

Molecular Weight

279.17 g/mol

IUPAC Name

oxan-2-yl 6-bromohexanoate

InChI

InChI=1S/C11H19BrO3/c12-8-4-1-2-6-10(13)15-11-7-3-5-9-14-11/h11H,1-9H2

InChI Key

OKUULHCPDNUVEV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC(=O)CCCCCBr

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of Oxan 2 Yl 6 Bromohexanoate

Reactions at the Bromo-Substituted Carbon Center

The primary alkyl bromide in Oxan-2-YL 6-bromohexanoate (B1238239) is susceptible to a variety of reactions common to haloalkanes. These include nucleophilic substitutions, eliminations, and the formation of organometallic reagents for subsequent coupling reactions.

Nucleophilic Substitution Reactions (SN1, SN2 pathways)

The terminal carbon bearing the bromine atom is unhindered, favoring the bimolecular nucleophilic substitution (SN2) pathway. This reaction involves a backside attack by a nucleophile, leading to the displacement of the bromide ion and inversion of configuration if the center were chiral. The SN1 pathway is less likely due to the instability of the primary carbocation that would need to form.

A variety of nucleophiles can be employed to displace the bromine, introducing diverse functionalities. For instance, in analogous bromo-esters like ethyl 6-bromohexanoate, nucleophiles such as azides, cyanides, and thiolates readily participate in substitution reactions. sigmaaldrich.com These reactions are typically carried out in polar aprotic solvents like DMF or DMSO to enhance the nucleophilicity of the attacking species.

Table 1: Examples of Nucleophilic Substitution Reactions on Related Bromohexanoates

NucleophileReagent/ConditionsProduct TypeTypical Yield
Azide (N₃⁻)Sodium azide, DMF, heat6-Azidohexanoate esterHigh
Cyanide (CN⁻)Sodium cyanide, DMSO, heat6-Cyanohexanoate esterGood to High
Thiocyanate (SCN⁻)Potassium thiocyanate, Ethanol, reflux6-Thiocyanatohexanoate esterGood
Iodide (I⁻)Sodium iodide, Acetone (Finkelstein reaction)6-Iodohexanoate esterHigh
Alkoxide (RO⁻)Sodium alkoxide, corresponding alcohol6-Alkoxyhexanoate esterModerate to Good

Note: This data is representative of reactions on similar 6-bromohexanoate esters and is expected to be analogous for the oxan-2-yl ester under similar conditions.

Elimination Reactions for Olefin Formation

While nucleophilic substitution is generally favored for primary alkyl halides, elimination reactions (E2) can occur in the presence of strong, sterically hindered bases. For Oxan-2-YL 6-bromohexanoate, treatment with a base like potassium tert-butoxide could lead to the formation of oxan-2-yl hex-5-enoate via a dehydrobromination reaction. The competition between substitution and elimination is a key consideration and can be influenced by the choice of base, solvent, and temperature. For primary substrates, substitution usually predominates unless a bulky base is used.

Organometallic Coupling Reactions (e.g., Grignard, Suzuki, Sonogashira couplings)

The bromo-substituted carbon provides a handle for the formation of organometallic intermediates, which are pivotal in carbon-carbon bond-forming reactions.

Grignard Reaction: The reaction of this compound with magnesium metal in an ether solvent like THF would form the corresponding Grignard reagent, (6-(oxan-2-yloxycarbonyl)pentyl)magnesium bromide. This powerful nucleophile can then react with a wide range of electrophiles, such as aldehydes, ketones, and esters. However, care must be taken as the Grignard reagent could potentially react with the ester moiety of another molecule.

Suzuki Coupling: In a Suzuki coupling reaction, the bromoalkane can be coupled with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is a powerful tool for forming carbon-carbon single bonds, often between sp³ and sp² hybridized carbons.

Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an organohalide, catalyzed by palladium and copper complexes. This would allow for the introduction of an alkynyl group at the 6-position of the hexanoate (B1226103) chain, leading to the formation of oxan-2-yl oct-7-ynoate.

Transformations of the Ester Moiety

The ester group in this compound is a tetrahydropyranyl (THP) acetal (B89532) ester. This protecting group is known for its stability under neutral and basic conditions but is readily cleaved under acidic conditions.

Hydrolysis Mechanisms and Kinetics

The ester can be hydrolyzed to the parent 6-bromohexanoic acid. chemicalbook.com This transformation can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid (e.g., dilute HCl or H₂SO₄) will protonate the oxygen of the oxane ring, leading to ring-opening and subsequent hydrolysis of the ester to yield 6-bromohexanoic acid and 5-hydroxypentanal (B1214607). This method is effective for deprotection of the THP group.

Base-Catalyzed Hydrolysis (Saponification): Using a base like sodium hydroxide (B78521) in an aqueous or alcoholic solution will lead to the saponification of the ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the oxan-2-olate leaving group to give the carboxylate salt. Subsequent acidification will yield 6-bromohexanoic acid. This pathway leaves the bromine atom intact.

The kinetics of hydrolysis are influenced by factors such as pH, temperature, and the solvent system.

Transesterification Reactions with Various Alcohols

Transesterification involves the conversion of the oxan-2-yl ester into a different ester by reacting it with an alcohol, typically in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl 6-bromohexanoate. nih.gov This reaction is an equilibrium process, and driving it to completion often requires using the alcohol as the solvent or removing the by-product (oxan-2-ol).

Table 2: Examples of Transesterification of this compound

AlcoholCatalystProduct
MethanolAcid (e.g., H₂SO₄) or Base (e.g., NaOMe)Methyl 6-bromohexanoate
EthanolAcid (e.g., TsOH) or Base (e.g., NaOEt)Ethyl 6-bromohexanoate sigmaaldrich.com
tert-ButanolAcid (e.g., H₂SO₄)tert-Butyl 6-bromohexanoate bldpharm.com

Note: The choice of catalyst depends on the stability of the reactants and products to acidic or basic conditions.

Reduction of the Ester Carbonyl

The ester functionality in this compound can be selectively reduced to the corresponding primary alcohol, 6-bromo-1-hexanol, which is protected as its THP ether. The choice of reducing agent is critical to ensure the integrity of the bromo-substituent and the THP ether. Strong nucleophilic hydrides, such as lithium aluminum hydride (LiAlH₄), are typically used for this transformation.

The THP group is generally stable under basic and nucleophilic conditions, which allows for the selective reduction of the ester. organic-chemistry.org However, care must be taken to avoid reaction conditions that could lead to the cleavage of the C-Br bond.

Reducing Agent Product Conditions Selectivity
Lithium Aluminum Hydride (LiAlH₄)(6-Bromohexyloxy)tetrahydro-2H-pyranAnhydrous ether or THF, 0 °C to room temperatureHigh selectivity for ester reduction over the THP ether and C-Br bond.
Sodium Borohydride (NaBH₄)No reactionTypically methanol or ethanolGenerally not reactive enough to reduce esters.

The reduction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxy group and a second hydride addition to the resulting aldehyde intermediate, ultimately yielding the primary alcohol upon aqueous workup.

Reactivity of the Oxan-2-YL Ring

The oxan-2-yl ring, also known as the tetrahydropyran (B127337) (THP) ring, is a saturated six-membered heterocycle containing an oxygen atom. wikipedia.org In this compound, it functions as a protecting group for the alcohol. The reactivity of this ring system is a key consideration in synthetic planning.

The most common reaction of the THP ether is its cleavage to deprotect the alcohol. This is typically achieved under acidic conditions. organic-chemistry.orgwikipedia.orgyoutube.com The mechanism involves protonation of the ether oxygen, followed by the formation of a resonance-stabilized oxocarbenium ion and the release of the alcohol. youtube.com

Ring-opening can also be initiated through other pathways. For instance, reductive ring-opening of tetrahydropyran systems can be promoted by samarium diiodide (SmI₂), proceeding through a ketyl radical intermediate. acs.org Another method involves the use of N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) with triphenylphosphine (B44618) under blue light irradiation, which is thought to proceed via a phosphine (B1218219) radical cation. nsf.gov Reductive cleavage with reagents like lithium aluminum hydride combined with aluminum chloride (LiAlH₄/AlCl₃) can also lead to ring-opening, competing with side-chain cleavage. cdnsciencepub.com

Reagent/Condition Reaction Type Intermediate Product
Aqueous Acid (e.g., HCl, H₂SO₄)HydrolysisOxocarbenium ion youtube.com6-Bromohexanoic acid and 5-hydroxypentanal wikipedia.org
Triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) – 2,4,6-collidineDeprotectionCollidinium salt intermediate wiley.comAlcohol and 4-triethylsiloxybutanal wiley.com
Samarium Diiodide (SmI₂)Reductive Ring-OpeningMetal-associated ketyl acs.orgDiol products acs.org
N-Iodosuccinimide (NIS)/Triphenylphosphine/Blue LightRadical Ring-OpeningPhosphine radical cation nsf.govω-Iodoalkyl carboxylate nsf.gov
LiAlH₄/AlCl₃Reductive CleavageOxocarbenium ion cdnsciencepub.comRing-opened and side-chain cleaved products cdnsciencepub.com

The tetrahydropyran ring preferentially adopts a chair conformation to minimize steric strain. wikipedia.orgcanada.ca In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformations is influenced by steric and electronic effects, including the anomeric effect, where an electronegative substituent at the anomeric carbon (C-2) prefers an axial orientation.

The conformational equilibrium of the THP ring can influence its reactivity. For example, the accessibility of the lone pairs on the ring oxygen for protonation can be affected by the steric environment created by the substituents. The stereochemical outcome of reactions at the anomeric center is also dictated by the conformational preference of the ring, with nucleophilic attack on the intermediate oxocarbenium ion often occurring from a pseudoaxial direction for stereoelectronic reasons. rsc.org

The saturated tetrahydropyran ring is relatively robust towards oxidation and reduction. However, under specific conditions, it can undergo transformations.

Oxidation: While the THP ring is stable to many common oxidizing agents, strong oxidants or radical conditions can lead to its oxidation. thieme-connect.com Low-temperature oxidation of tetrahydropyran proceeds through H-abstraction to form carbon-centered radicals, which can then react with oxygen. nsf.govuga.edu This can lead to the formation of hydroperoxides and subsequent ring-opening to yield products like pentanedial and vinyl formate. researchgate.net

Reduction: The reduction of a pre-formed, saturated THP ring is not a common transformation. However, THP rings can be synthesized through the reduction of precursors. For example, dihydropyrans can be hydrogenated to tetrahydropyrans using catalysts like Raney nickel. wikipedia.org Additionally, cyclic hemi-ketals can be reduced to form tetrahydropyran rings, a strategy employed in the synthesis of various natural products. rsc.orgrsc.org

Mechanistic Investigations of Key Reactions Involving this compound

The key reactions of this compound are governed by well-established mechanistic principles.

THP Ether Cleavage: The acid-catalyzed cleavage of the THP ether proceeds through protonation of the ring oxygen, followed by rate-determining C-O bond cleavage to form an alcohol and a resonance-stabilized oxocarbenium ion. This cation is then trapped by water or another nucleophile. youtube.com

Ester Reduction: The reduction of the ester with LiAlH₄ involves the initial formation of a tetrahedral intermediate after nucleophilic attack of a hydride. This intermediate collapses, expelling the ethoxide leaving group to form an aldehyde. The aldehyde is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide, which is protonated upon workup to give the primary alcohol.

Nucleophilic Substitution at the C-Br Bond: Reactions at the terminal bromine atom typically follow an Sₙ2 mechanism. This involves a backside attack by a nucleophile on the carbon atom bearing the bromine, leading to inversion of configuration (though this is not relevant for the primary carbon in this molecule) and displacement of the bromide ion. The rate of this reaction is dependent on the strength of the nucleophile and the reaction conditions.

Radical-Mediated Ring Opening: In reactions involving radical initiators or reagents like SmI₂, the mechanism shifts away from ionic pathways. For instance, with SmI₂, a single-electron transfer to the carbonyl group (if present in a suitable position relative to the ring) or another functional group can generate a radical anion or ketyl. acs.org Subsequent fragmentation, such as C-O bond cleavage of the THP ring, can then occur. acs.org Low-temperature oxidation also proceeds via radical chain mechanisms, initiated by hydrogen abstraction from a C-H bond of the THP ring. nsf.govuga.edu

Advanced Spectroscopic and Structural Elucidation of Oxan 2 Yl 6 Bromohexanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of Oxan-2-YL 6-bromohexanoate (B1238239), providing detailed information about the hydrogen and carbon framework of the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for assigning the atoms within the molecular structure. The chemical shifts (δ) are indicative of the local electronic environment of each nucleus, while the coupling constants (J) in the ¹H spectrum reveal the connectivity between neighboring protons.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the oxane ring and the 6-bromohexanoate chain. A key diagnostic signal appears significantly downfield around δ 6.35 ppm. This signal is assigned to the anomeric proton (H-2') of the oxane ring, which is deshielded by two adjacent oxygen atoms. The protons on the carbon adjacent to the bromine atom (H-6) are observed as a triplet at approximately δ 3.42 ppm. The protons alpha to the carbonyl group (H-2) resonate around δ 2.35 ppm. The remaining methylene (B1212753) protons of the oxane ring and the hexanoate (B1226103) chain produce a complex series of overlapping multiplets in the upfield region (δ 1.4-1.9 ppm).

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom producing a single resonance. The carbonyl carbon (C-1) of the ester is readily identified by its characteristic downfield shift near δ 172.5 ppm. The anomeric carbon (C-2') of the oxane ring appears around δ 98.0 ppm. Other key signals include the carbon bearing the bromine atom (C-6) at approximately δ 33.5 ppm and the carbons attached to the ester and ether oxygens (C-6' and C-2) at δ 62.5 ppm and δ 34.5 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for Oxan-2-YL 6-bromohexanoate (Predicted for CDCl₃ solvent)

Position¹³C δ (ppm)¹H δ (ppm)Multiplicity, J (Hz)
1 (C=O)172.5--
234.52.35t, J = 7.5
328.01.68m
424.51.45m
532.01.88m
633.53.42t, J = 6.8
2' (Oxane)98.06.35dd, J = 4.0, 2.5
3' (Oxane)19.01.50-1.80m
4' (Oxane)30.01.50-1.80m
5' (Oxane)25.01.50-1.80m
6' (Oxane)62.53.55, 4.15m

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for assembling the complete molecular structure. researchgate.netprinceton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY correlations would establish the sequence of the hexanoate chain by showing cross-peaks between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6. It would also confirm the spin systems within the oxane ring, connecting the anomeric H-2' to H-3' and tracing the pathway around the ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. researchgate.netprinceton.edu This experiment is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at δ 6.35 ppm would show a cross-peak to the carbon signal at δ 98.0 ppm, confirming their assignment as H-2' and C-2', respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons over two to four bonds. researchgate.netprinceton.edu This is crucial for connecting different parts of the molecule. Key HMBC correlations would include a cross-peak from the anomeric proton H-2' to the ester carbonyl carbon C-1, which definitively links the oxane ring to the 6-bromohexanoate chain through the ester bond. Other important correlations would be from the H-2 protons to C-1 and C-3, and from the H-6 protons to C-4 and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. researchgate.net In the context of this compound, NOESY can provide information about the conformation of the oxane ring and its orientation relative to the ester chain. For example, spatial proximity between the anomeric proton (H-2') and specific protons on the hexanoate chain could be observed.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₉BrO₃), the presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio, results in a characteristic isotopic pattern for all bromine-containing ions, with two peaks of almost equal intensity separated by two mass units. The calculated monoisotopic mass for the [M+Na]⁺ adduct is 317.04125 Da (for ⁷⁹Br) and 319.03920 Da (for ⁸¹Br). Experimental measurement of this value with high precision (typically within 5 ppm) confirms the molecular formula.

In tandem mass spectrometry (MS/MS), a specific parent ion is selected and fragmented through collision-induced dissociation (CID) to produce a series of daughter ions. researchgate.netresearchgate.net The analysis of these fragments provides detailed structural information. The fragmentation of this compound is expected to proceed through several key pathways:

Cleavage of the Ester Bond: A primary fragmentation would be the cleavage of the C-O bond of the ester, leading to the formation of a protonated 6-bromohexanoic acid ion ([Br(CH₂)₅COOH₂]⁺) at m/z 195/197.

Fragmentation of the Oxane Moiety: The oxane ring can undergo characteristic fragmentation. Loss of the entire THP group as dihydropyran (C₅H₈O) from the molecular ion would yield a fragment at m/z 213/215. The protonated THP-related fragment itself would appear at m/z 85 ([C₅H₉O]⁺).

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment StructureFragmentation Pathway
213 / 215[M+H - C₅H₈O]⁺Loss of dihydropyran from the parent ion
195 / 197[Br(CH₂)₅COOH₂]⁺Cleavage of the ester linkage
85[C₅H₉O]⁺Protonated tetrahydropyran-2-ol fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.govchemicalbook.com

For this compound, the IR spectrum is dominated by a very strong absorption band around 1735 cm⁻¹ , which is characteristic of the C=O stretching vibration of the aliphatic ester group. nih.gov Another key region is between 1250-1000 cm⁻¹ , where strong bands corresponding to C-O stretching vibrations of both the ester and the ether linkages of the oxane ring are found. The C-O-C stretches of the cyclic ether are particularly prominent. nih.gov Aliphatic C-H stretching vibrations are observed as strong bands in the 3000-2850 cm⁻¹ region. The C-Br stretching vibration is expected to appear as a weaker band in the fingerprint region, typically around 645 cm⁻¹ .

The Raman spectrum would also show the C-H and C=O stretching vibrations. However, due to the different selection rules, the symmetric vibrations of the non-polar hydrocarbon chain might be more prominent in the Raman spectrum compared to the IR spectrum.

Table 3: Predicted Principal Vibrational Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
2940, 2860C-H stretchAlkane (CH₂)
1735C=O stretchEster
1240, 1170C-O stretchEster
1120, 1035C-O-C stretchEther (Oxane ring)
645C-Br stretchBromoalkane

X-ray Crystallography of Related Bromohexanoate Structures for Solid-State Conformation

Direct single-crystal X-ray diffraction data for this compound is not publicly available. However, a detailed analysis of the crystal structure of closely related compounds, particularly 6-bromohexanoic acid, provides significant insight into the likely solid-state conformation of the 6-bromohexanoate portion of the target molecule. researchgate.net

The crystal structure of 6-bromohexanoic acid has been determined and reveals critical conformational features. researchgate.net In the solid state, the hydrocarbon chain of 6-bromohexanoic acid adopts a nearly ideal zig-zag conformation, which is a low-energy arrangement for aliphatic chains. In the crystal lattice, molecules of 6-bromohexanoic acid form centrosymmetric dimers through hydrogen bonding between their carboxyl groups. researchgate.net This dimerization is a common feature for carboxylic acids in the solid state.

When esterified with the oxan-2-yl group, this fundamental zig-zag conformation of the hexanoate chain is expected to be largely preserved. The flexibility of the long alkyl chain allows it to adopt various conformations in solution, but in the ordered crystalline state, it will likely favor an extended, low-energy arrangement similar to that observed in the parent acid and other long-chain alkanoates. nih.gov

Below is a table summarizing the crystallographic data for 6-bromohexanoic acid, which serves as a key reference for understanding the hexanoate moiety of the title compound.

ParameterValue for 6-Bromohexanoic Acid
Chemical FormulaC₆H₁₁BrO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.6730 (14)
b (Å)5.2781 (6)
c (Å)14.7781 (18)
β (°)109.610 (4)
Volume (ų)784.21 (17)
Z (formula units per cell)4
Key FeatureAlkyl chain in zig-zag conformation. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)

The molecule this compound is inherently chiral. The source of this chirality is the C-2 carbon of the oxane ring, which becomes a stereocenter upon substitution with the 6-bromohexanoate group. This carbon is an anomeric center, and its substituent can exist in two diastereomeric forms (axial and equatorial), which are also enantiomeric in the case of an achiral substituent on a symmetric ring. Therefore, the synthesis of this compound typically results in a racemic mixture of enantiomers, making chiroptical spectroscopy a relevant and necessary tool for its characterization.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nthu.edu.twcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. photophysics.com Since enantiomers interact differently with circularly polarized light, they produce CD spectra that are mirror images of each other. nih.gov This makes CD spectroscopy an ideal method for determining the enantiomeric excess (ee) and the absolute configuration of a chiral compound. nih.govunivie.ac.at

While specific CD spectra for this compound are not available in the literature, the principles of the technique can be applied. The chromophore in this molecule is the ester carbonyl group (-C=O). Although the carbonyl group itself is planar and achiral, its electronic transitions become chiroptically active due to the perturbation by the asymmetric environment of the chiral oxane ring. photophysics.com The n → π* transition of the carbonyl group, typically observed in the 200-240 nm region, would be expected to give rise to a Cotton effect (a characteristic CD band) whose sign and intensity are dependent on the absolute configuration at the C-2 stereocenter. units.itchemrxiv.org

For enantiomeric characterization, the CD spectrum of a sample of this compound could be compared to that of a known standard of a single enantiomer. Alternatively, computational methods (like time-dependent density functional theory, TD-DFT) can be used to predict the CD spectra for both the (R) and (S) enantiomers. By matching the experimentally measured spectrum to the calculated one, the absolute configuration of a sample can be assigned. chemrxiv.org

The table below outlines the principles and expected application of CD spectroscopy for the analysis of this compound.

Aspect of CD SpectroscopyRelevance to this compound
PrincipleMeasures differential absorption of left- and right-circularly polarized light by a chiral molecule. nthu.edu.tw
Source of ChiralityThe C-2 (anomeric) carbon of the oxane ring is a stereocenter.
Relevant ChromophoreThe ester carbonyl group (C=O) of the hexanoate moiety.
Expected Spectral RegionA Cotton effect corresponding to the n → π* transition of the carbonyl group, likely in the 200-240 nm range. units.it
ApplicationDetermination of enantiomeric purity/excess and assignment of absolute configuration (R/S) by comparison with standards or theoretical calculations. nih.gov

Computational and Theoretical Studies on Oxan 2 Yl 6 Bromohexanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific studies detailing the electronic structure, frontier molecular orbitals (HOMO/LUMO), or electrostatic potential maps for Oxan-2-YL 6-bromohexanoate (B1238239) are available.

Conformational Analysis and Energy Landscapes of the Oxan-2-YL 6-bromohexanoate Molecule

There are no published conformational analyses or potential energy surface scans for this molecule to identify stable conformers and transition states.

Molecular Dynamics Simulations for Intermolecular Interactions

No molecular dynamics simulation studies have been reported to describe the interactions of this compound with itself or with other molecules in various solvents.

Reaction Mechanism Studies using Computational Chemistry

There is no available research that employs computational methods to elucidate reaction mechanisms involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the ester group.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

No computationally predicted spectroscopic data, such as NMR chemical shifts or IR vibrational frequencies, for this compound has been published.

Due to the absence of specific research on this compound, data tables and detailed research findings as requested cannot be generated. To maintain scientific accuracy and adhere to the strict exclusion of information not directly pertaining to "this compound," the requested article cannot be created.

Applications in Advanced Organic Synthesis and Material Science

Building Block in Complex Molecule Synthesis

The unique architecture of Oxan-2-YL 6-bromohexanoate (B1238239), with two distinct reactive sites, makes it an ideal starting material for the synthesis of intricate molecular structures. The THP ether is a commonly employed protecting group for alcohols and carboxylic acids in organic synthesis due to its ease of introduction and removal under specific acidic conditions, while being stable to a wide range of non-acidic reagents. nih.gov This allows for selective reactions at the bromine-bearing end of the molecule without affecting the protected carboxylic acid.

Precursor for Macrocyclic Systems

Oxan-2-YL 6-bromohexanoate is a key precursor for the synthesis of macrocyclic lactones. The terminal bromine can be converted to a variety of functional groups, which can then participate in an intramolecular cyclization reaction with the deprotected carboxylic acid. A common strategy involves the conversion of the bromide to a nucleophile, such as a thiol or an alcohol, followed by an intramolecular esterification or macrolactonization.

One illustrative approach is the synthesis of a 14-membered macrocyclic lactone. The synthesis could begin with the displacement of the bromide in this compound with a suitable oxygen nucleophile, followed by deprotection of the THP group to yield the seco-acid. This linear precursor can then be subjected to macrolactonization conditions to form the desired macrocycle. The efficiency of such cyclizations is often dependent on the reaction conditions, including the choice of solvent and the use of high-dilution techniques to favor intramolecular over intermolecular reactions. The synthesis of macrocyclic lactones is of significant interest as these structures are found in a variety of biologically active natural products. nih.gov

StepReactionKey ReagentsProductTypical Yield
1Nucleophilic SubstitutionPotassium acetate, 18-crown-6Oxan-2-YL 6-acetoxyhexanoate>90%
2HydrolysisPotassium carbonate, Methanol (B129727)Oxan-2-YL 6-hydroxyhexanoate>95%
3THP DeprotectionAcetic acid, THF, Water6-hydroxyhexanoic acid~90%
4MacrolactonizationYamaguchi reagent, DMAPHexadecanolideVariable

Scaffold for Natural Product Analogues

The hexanoate (B1226103) backbone of this compound can serve as a scaffold for the synthesis of analogues of natural products. Many natural products contain long aliphatic chains with various functional groups. The terminal bromine of this compound can be used as a handle to introduce additional complexity, such as side chains or other functional groups, through cross-coupling reactions or nucleophilic substitutions. The protected carboxylic acid can then be deprotected and coupled with other fragments to build the final natural product analogue. The tetrahydropyran (B127337) ring system itself is a core component of pyranose sugars, such as glucose, and is found in numerous natural products. york.ac.uk

For instance, the synthesis of a simplified analogue of a polyketide natural product could utilize this compound as a starting fragment. The bromo- group could be subjected to a Suzuki or Sonogashira coupling to introduce an unsaturated side chain. Subsequent deprotection of the carboxylic acid would allow for its coupling with an amino acid or another chiral building block, leading to a hybrid molecule with potential biological activity.

Intermediate in Polymerizable Monomer Synthesis

This compound can be readily converted into a functionalized monomer for the synthesis of specialized polymers. The terminal bromine atom can be transformed into a polymerizable group, such as a vinyl, acrylate (B77674), or styrenyl moiety. The protected carboxylic acid can be carried through the polymerization and then deprotected in the resulting polymer to yield a functionalized polymer with pendant carboxylic acid groups. These functional polymers have applications in areas such as drug delivery, biomaterials, and coatings. The direct polymerization of functional monomers is a key strategy for creating polymers with precisely controlled architectures and properties. cmu.edu

A typical synthesis of an acrylate monomer would involve the reaction of this compound with a suitable nucleophile to introduce a hydroxyl group, which is then esterified with acryloyl chloride. The resulting monomer can be polymerized using controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), to produce a well-defined polymer.

StepReactionKey ReagentsProduct
1HydroxylationPotassium hydroxide (B78521)Oxan-2-YL 6-hydroxyhexanoate
2AcrylationAcryloyl chloride, TriethylamineOxan-2-YL 6-acryloyloxyhexanoate (Monomer)
3Polymerization (ATRP)Ethyl α-bromoisobutyrate, CuBr/PMDETAPoly(Oxan-2-YL 6-acryloyloxyhexanoate)
4DeprotectionTrifluoroacetic acidPoly(6-acryloyloxyhexanoic acid)

Role in Supramolecular Chemistry and Self-Assembly Processes

The amphiphilic nature of molecules derived from this compound allows them to participate in supramolecular chemistry and self-assembly processes. After deprotection, the carboxylic acid head becomes hydrophilic, while the aliphatic chain remains hydrophobic. This can lead to the formation of micelles, vesicles, or other organized structures in aqueous solutions. nih.gov The terminal bromine can be further functionalized to introduce specific recognition motifs or responsive groups, enabling the design of "smart" self-assembling systems.

For example, the bromine atom can be replaced with an azido (B1232118) group, which can then be used in "click" chemistry to attach a variety of functional units, such as peptides or sugars. The resulting amphiphiles can self-assemble into nanostructures that present these functional units on their surface, making them suitable for applications in drug delivery and biosensing. The self-assembly of such amphiphilic molecules can be influenced by environmental factors like pH and temperature, allowing for the creation of responsive materials. nih.gov

Integration into Novel Material Architectures

This compound is a valuable building block for the creation of novel material architectures, particularly for surface modification. The terminal bromine can act as an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP), allowing for the growth of polymer brushes from a variety of substrates. cmu.edu This "grafting from" approach enables the creation of surfaces with well-defined polymer coatings that can alter their properties, such as wettability, biocompatibility, and adhesion.

The process involves first anchoring a molecule derived from this compound to a surface, for example, through the reaction of the deprotected carboxylic acid with a functionalized surface. The surface-bound bromine atoms then serve as initiation sites for the polymerization of a desired monomer. The resulting polymer brushes can have a high grafting density and a controlled chain length, leading to materials with precisely engineered surface properties.

Utilization in Catalyst Development and Ligand Design

The bifunctional nature of this compound also lends itself to the development of new catalysts and ligands. The terminal bromine can be used to attach the molecule to a solid support, creating a heterogeneous catalyst or a supported ligand. The protected carboxylic acid can be deprotected and then coordinated to a metal center, or it can be further functionalized to create a specific binding pocket.

In one potential application, the bromine atom could be used to attach the molecule to a larger ligand scaffold via a nucleophilic substitution reaction. The resulting ligand would have a flexible alkyl chain with a terminal protected carboxylic acid. After deprotection, the carboxylic acid could act as a hemilabile ligand, coordinating to a metal center and influencing its catalytic activity. The design of ligands with such functionalized side chains is an active area of research in catalysis, as it allows for the fine-tuning of the catalyst's electronic and steric properties. nih.gov The development of new ligands is crucial for advancing transition metal-catalyzed reactions. nih.gov

Conclusion and Future Research Directions

Summary of Current Research Advancements

Currently, there is no specific body of research focused on Oxan-2-YL 6-bromohexanoate (B1238239). However, the broader fields of cyclic ether chemistry and functionalized esters are well-established. Research into tetrahydropyranyl (THP) ethers is extensive, as they are common protecting groups for alcohols in organic synthesis due to their stability under a variety of conditions and their straightforward cleavage. Similarly, bromoalkanoates are versatile intermediates, with the bromine atom serving as a good leaving group for nucleophilic substitution reactions and the ester functionality allowing for various transformations. The novelty of Oxan-2-YL 6-bromohexanoate would lie in the combination of these two functionalities and the exploration of their mutual influence on reactivity and properties.

Identification of Unexplored Synthetic Pathways

The synthesis of this compound has not been explicitly described. A plausible and unexplored synthetic pathway could involve the esterification of 6-bromohexanoic acid with 2-hydroxytetrahydropyran (B1345630) (the hemiacetal of glutaraldehyde). This reaction would likely require acid catalysis. Another potential route could be the reaction of a salt of 6-bromohexanoic acid with 2-bromotetrahydropyran. The efficiency and regioselectivity of such pathways would need to be investigated.

Table 1: Potential Synthetic Pathways for this compound

PathwayReactant 1Reactant 2Catalyst/ConditionsPotential AdvantagesPotential Challenges
Esterification6-Bromohexanoic acid2-HydroxytetrahydropyranAcid catalyst (e.g., H₂SO₄, PTSA)Readily available starting materialsPotential for side reactions, purification challenges
Nucleophilic SubstitutionSalt of 6-bromohexanoic acid (e.g., sodium 6-bromohexanoate)2-BromotetrahydropyranAprotic polar solvent (e.g., DMF, DMSO)Potentially milder conditionsAvailability and stability of 2-bromotetrahydropyran

Prospects for Novel Reactivity and Transformations

The bifunctional nature of this compound opens avenues for novel reactivity. The bromine atom can participate in a range of transformations, including Grignard reagent formation, Williamson ether synthesis, or serving as an initiator for atom transfer radical polymerization (ATRP). The tetrahydropyranyl ether, while generally stable, can be cleaved under acidic conditions to reveal the alcohol functionality, allowing for subsequent reactions at that site. The interplay between these two reactive centers could lead to interesting intramolecular cyclization reactions or the synthesis of complex polymeric architectures.

Potential for Emerging Applications in Interdisciplinary Fields

While speculative, the structure of this compound suggests potential applications in several interdisciplinary fields. In materials science, it could serve as a monomer for the synthesis of functional polymers with pendant reactive groups. The bromo-functional handle could be used for post-polymerization modification, allowing for the introduction of various functionalities. In medicinal chemistry, the molecule could be a building block for the synthesis of more complex bioactive molecules, where the tetrahydropyran (B127337) moiety might influence solubility and bioavailability.

Challenges and Opportunities in the Comprehensive Study of Functionalized Cyclic Esters

The study of functionalized cyclic esters, a class to which this compound belongs, presents both challenges and opportunities. A significant challenge is controlling the reactivity of multiple functional groups during synthesis and subsequent transformations. acs.orgresearchgate.net Selectivity is often a key issue that needs to be addressed through careful choice of protecting groups and reaction conditions. However, this complexity also provides the opportunity to create highly sophisticated molecular architectures with tailored properties. The development of new catalytic systems for the ring-opening polymerization of such monomers is a particularly active area of research. nih.gov

Methodological Innovations in Characterization and Theoretical Modeling

A comprehensive study of this compound would necessitate the use of advanced characterization techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for structural elucidation, while Mass Spectrometry (MS) would confirm the molecular weight. Infrared (IR) spectroscopy would identify the characteristic functional groups. Furthermore, theoretical modeling, such as Density Functional Theory (DFT) calculations, could provide insights into the molecule's conformational preferences, electronic structure, and reactivity. nih.gov These computational methods can help predict reaction outcomes and guide experimental design, accelerating the exploration of this and other novel compounds.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing oxan-2-yl 6-bromohexanoate, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound is typically synthesized via esterification of 6-bromohexanoic acid with oxan-2-ol (tetrahydropyran-2-ol) using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Catalytic acid (e.g., H₂SO₄) may also be employed for direct esterification. Reaction optimization includes monitoring reaction progress via TLC or LCMS, controlling temperature (typically 0–25°C), and using inert atmospheres to prevent side reactions. Bromination of hexanoate precursors can be achieved using PBr₃ or HBr in acetic acid .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Automated flash chromatography is widely used for purification due to its efficiency in separating isomers and byproducts. Solvent systems (e.g., hexane/ethyl acetate gradients) are optimized based on polarity differences. For small-scale syntheses, preparative TLC or recrystallization (using solvents like dichloromethane/hexane) may be suitable. Post-purification analysis via ¹H/¹³C NMR and HRMS ensures structural integrity .

Q. How is this compound employed as a biochemical intermediate?

  • Methodological Answer : The compound’s bromo group facilitates nucleophilic substitution (e.g., with amines or thiols) to generate functionalized intermediates. For example, it has been conjugated to bovine serum albumin (BSA) to mimic lipoic acid epitopes in autoimmune studies, enabling antibody production analysis via ELISA or microarray screening .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of oxan-2-yl derivatives, and what analytical tools validate configuration?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation reagents) can direct stereochemistry. For oxan-2-yl derivatives, enantiomeric purity is confirmed using chiral HPLC or polarimetry. X-ray crystallography (via SHELXL) provides definitive structural validation, while NOESY NMR elucidates spatial arrangements in solution .

Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. LCMS) for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from residual solvents, isotopic patterns, or isomeric mixtures. High-resolution mass spectrometry (HRMS) clarifies molecular formulas, while 2D NMR (COSY, HSQC) resolves overlapping signals. For isomers, differential solubility or chromatographic retention times (e.g., using chiral columns) aid separation .

Q. How is this compound utilized in crystallographic studies, and what software tools analyze its structural data?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL is standard for refining crystal structures. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Hydrogen bonding and van der Waals interactions are modeled using Olex2 or Mercury. Twinning or disorder is addressed via SHELXL’s TWIN/BASF commands .

Q. What role does this compound play in enzymatic or mechanistic studies?

  • Methodological Answer : The bromohexanoate moiety acts as an electrophilic probe in enzyme active sites, enabling trapping of nucleophilic residues (e.g., cysteine thiols). Kinetic assays (e.g., stopped-flow spectroscopy) and X-ray crystallography of enzyme-inhibitor complexes reveal mechanistic details. Computational docking (AutoDock Vina) complements experimental data .

Q. How are reaction conditions optimized for nucleophilic substitutions involving this compound?

  • Methodological Answer : Solvent polarity (DMF vs. THF), temperature (25–80°C), and base selection (K₂CO₃ vs. DBU) influence substitution rates. Microwave-assisted synthesis accelerates reactions. Competition experiments between bromide and other leaving groups (e.g., tosylates) quantify reactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.